(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane
Description
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2S)-2-[(2-cyclopentylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m0/s1 |
InChI Key |
NGWPLKBZYFYPHG-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC(C1)C2=CC=CC=C2OC[C@@H]3CO3 |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (S)-[(2-Cyclopentylphenoxy)methyl]-oxirane typically involves the reaction of 2-cyclopentylphenol with epichlorohydrin in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane ring .
Chemical Reactions Analysis
(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The oxirane ring can be opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols.
Ring-Opening Reactions: Acid-catalyzed ring-opening reactions can occur, where the oxirane ring is protonated, creating a good leaving group and allowing nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols, depending on the reagents and conditions used.
Scientific Research Applications
(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-[(2-Cyclopentylphenoxy)methyl]-oxirane involves the nucleophilic attack on the oxirane ring, leading to ring-opening reactions. The compound can act as an electrophile, reacting with nucleophiles such as amines, alcohols, or thiols. The ring-opening reactions can proceed through either an SN2 mechanism, where the nucleophile attacks from the backside, or an acid-catalyzed mechanism, where the oxirane ring is protonated, creating a good leaving group .
Comparison with Similar Compounds
(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane can be compared with other similar compounds, such as:
Epichlorohydrin: A simpler epoxide used in the synthesis of glycidyl ethers and as a precursor to various pharmaceuticals.
Styrene Oxide: Another epoxide used in the synthesis of polymers and as a reagent in organic synthesis.
Cyclohexene Oxide: An epoxide used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules.
The uniqueness of (S)-[(2-Cyclopentylphenoxy)methyl]-oxirane lies in its specific structure, which allows it to be used as an intermediate in the synthesis of β-adrenoceptor antagonists and other pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
